![molecular formula C25H20ClNO5S2 B2521084 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate CAS No. 476365-99-8](/img/structure/B2521084.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for the study of their chemical properties and potential applications. While the exact compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of structurally related compounds.

Synthesis Analysis

The synthesis of related thiazole and thiophene derivatives is described in the papers. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through cyclization of thioamide with 2-chloroacetoacetate, achieving a yield above 60% . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate underwent various heterocyclization reactions to yield a range of derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

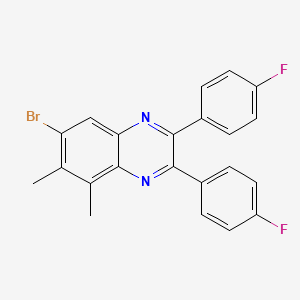

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic methods, including IR, ^1H NMR, and MS spectra . Additionally, X-ray diffraction confirmed the theoretical optimization and three-dimensional molecular structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate . These techniques would likely be applicable in analyzing the molecular structure of the target compound.

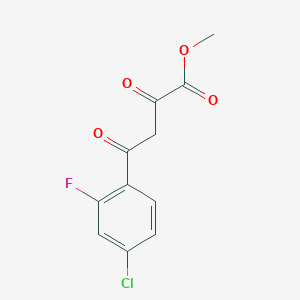

Chemical Reactions Analysis

The papers describe several chemical reactions involving thiophene derivatives. For example, photochemical reactions of halothiazoles resulted in products with photophysical properties and singlet oxygen activation capabilities . The cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under acidic conditions produced 2-aminothieno[2,3-d]thiazin-4-ones . These reactions provide a foundation for understanding the reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing insights into their photophysical properties, fluorescence, and singlet oxygen sensitization . Theoretical and experimental solid-state studies have provided information on intermolecular interactions, crystal packing, and band gap energies . These findings could inform the analysis of the physical and chemical properties of the compound .

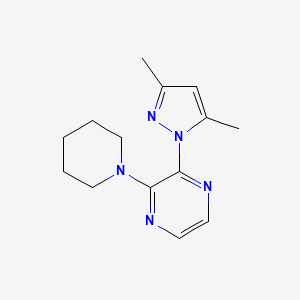

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties Research into similar compounds often focuses on synthesizing and characterizing novel molecules with potential applications in material science, pharmaceuticals, and organic electronics. For example, the study on the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the process of designing and synthesizing novel compounds through cyclization of thioamide with 2-chloroacetoacetate, indicating a methodological approach that could be relevant for the synthesis of our compound of interest (Tang Li-jua, 2015).

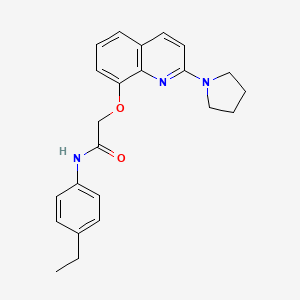

Photophysical and Photobiological Applications Compounds with complex structures like Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate may have unique photophysical properties. Research into similar molecules, such as Ethyl 3-phenylisothiazole-4-carboxylate, has explored their potential as singlet-oxygen sensitizers, suggesting applications in photodynamic therapy and organic photovoltaics (M. Amati et al., 2010).

Antimicrobial and Anticancer Properties Synthetic efforts on thiophene and benzothiophene derivatives have revealed their potential as antimicrobial and anticancer agents. For instance, novel thiophene and benzothiophene derivatives have shown significant anti-proliferative activity against various tumor cell lines, suggesting that our compound may also possess such biological activities (R. Mohareb et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClNO5S2/c1-3-30-25(29)20-13(2)19(11-14-8-9-16-17(10-14)32-12-31-16)34-24(20)27-23(28)22-21(26)15-6-4-5-7-18(15)33-22/h4-10H,3,11-12H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFDEPURBFZLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)

![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)

![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)